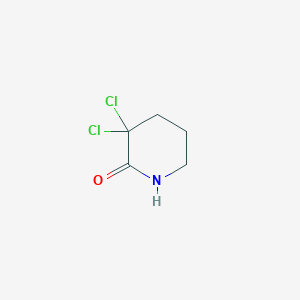![molecular formula C11H17NO3 B3052502 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol CAS No. 420104-03-6](/img/structure/B3052502.png)
2-[2-(3-Methoxyphenoxy)ethylamino]ethanol
Overview
Description
“2-[2-(3-Methoxyphenoxy)ethylamino]ethanol” is a chemical compound . Its IUPAC name is 2-{[2-(3-methoxyphenoxy)ethyl]amino}ethanol hydrochloride . The compound has a molecular weight of 247.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Enantioselective Biodistribution Studies
2-[2-(3-Methoxyphenoxy)ethylamino]ethanol has been studied for its enantioselective biodistribution, particularly in novel antihypertensive agents like TJ0711. Research involving liquid chromatography with tandem mass spectrometry methods has been conducted to quantify the enantiomers of such compounds in biological fluids and tissues (He et al., 2017).
Antibacterial Activities
This compound has been investigated for its antibacterial activities. Studies include the synthesis of related compounds like 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and their complexes with various metals, showing significant antibacterial properties against organisms like Escherichia coli (Li-fen, 2011).
Catalysis and Oxidation
Research has also explored the use of similar compounds in catalysis, such as the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y. These complexes have shown efficiency as catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Synthesis and Structural Studies
The compound has been a subject of synthesis and structural studies. For example, the synthesis of 2-(4-Methoxyphenoxy)acetohydrazide and its characterization through crystallography is one area of research, providing insights into molecular structures and bonds (Liu & Gao, 2012).
Reactions with Nucleophiles
Studies have also focused on the reactions of ethyl 2-azidopropenoate with nucleophiles, exploring the transformation of related compounds under different conditions (Kakimoto et al., 1982).
Safety and Hazards
The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, immediate medical attention is required .
Properties
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13/h2-4,9,12-13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYIYTVZKWGWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365790 | |
| Record name | 2-[2-(3-methoxyphenoxy)ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420104-03-6 | |
| Record name | 2-[2-(3-methoxyphenoxy)ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


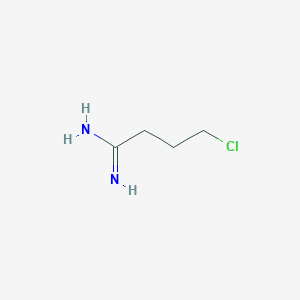
![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)

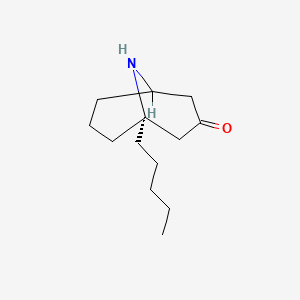
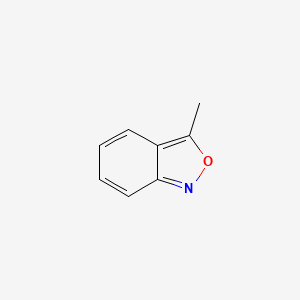
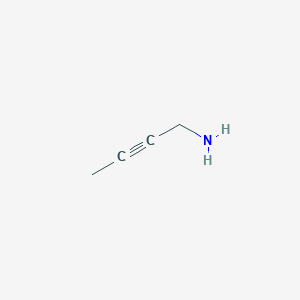

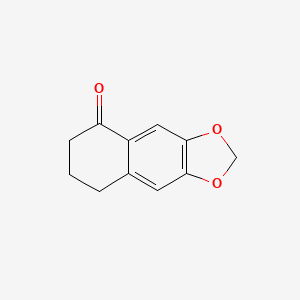
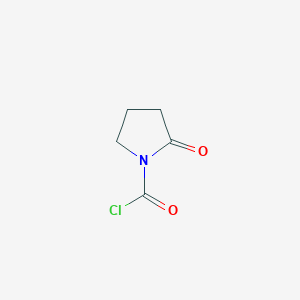
![5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one](/img/structure/B3052434.png)


